molecular formula C17H20BrN3O2 B13056035 Tert-butyl 4-(5-bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)-3,6-dihydropyridine-1(2H)-carboxylate

Tert-butyl 4-(5-bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)-3,6-dihydropyridine-1(2H)-carboxylate

Cat. No.: B13056035
M. Wt: 378.3 g/mol
InChI Key: YQPPUGHPDWGKCR-UHFFFAOYSA-N
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Description

Tert-butyl 4-(5-bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)-3,6-dihydropyridine-1(2H)-carboxylate: is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrolo[2,3-B]pyridine core, which is a fused bicyclic structure containing both pyrrole and pyridine rings The compound is characterized by the presence of a tert-butyl ester group and a bromine atom at specific positions on the core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 4-(5-bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)-3,6-dihydropyridine-1(2H)-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrrolo[2,3-B]pyridine Core: This step involves the cyclization of appropriate precursors to form the fused bicyclic structure. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the cyclization process.

    Bromination: The introduction of the bromine atom at the desired position on the pyrrolo[2,3-B]pyridine core is achieved through bromination reactions. Common reagents for this step include bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol to form the tert-butyl ester. This reaction is typically carried out using acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(5-bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)-3,6-dihydropyridine-1(2H)-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds, amines, and thiols.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the oxidation state of specific atoms within the molecule. Reagents such as hydrogen peroxide, sodium borohydride, and catalytic hydrogenation are commonly used.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and various amines.

    Oxidation: Reagents like potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while oxidation can produce a ketone or aldehyde derivative.

Scientific Research Applications

Tert-butyl 4-(5-bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)-3,6-dihydropyridine-1(2H)-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: The compound is explored for its potential use in drug discovery and development. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Tert-butyl 4-(5-bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)-3,6-dihydropyridine-1(2H)-carboxylate involves its interaction with specific molecular targets. The bromine atom and the pyrrolo[2,3-B]pyridine core play crucial roles in its binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Tert-butyl 4-(5-bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)-3,6-dihydropyridine-1(2H)-carboxylate can be compared with other similar compounds, such as:

    Tert-butyl (5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)carbamate: This compound features a chlorine atom instead of a bromine atom, leading to different chemical reactivity and biological activity.

    Tert-butyl (5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate: The presence of a trifluoromethyl group introduces different electronic and steric effects, influencing its chemical and biological properties.

    Tert-butyl 1H-pyrrolo[2,3-b]pyridin-6-ylcarbamate:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H20BrN3O2

Molecular Weight

378.3 g/mol

IUPAC Name

tert-butyl 4-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C17H20BrN3O2/c1-17(2,3)23-16(22)21-6-4-11(5-7-21)14-10-20-15-13(14)8-12(18)9-19-15/h4,8-10H,5-7H2,1-3H3,(H,19,20)

InChI Key

YQPPUGHPDWGKCR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC1)C2=CNC3=C2C=C(C=N3)Br

Origin of Product

United States

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